molecular formula C16H19NO4 B2552074 Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate CAS No. 132623-08-6

Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2552074
CAS No.: 132623-08-6
M. Wt: 289.331
InChI Key: JBMPYFWJOMTTCF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative characterized by two ethoxycarbonyl groups and a methyl substituent at the indole nitrogen. This compound belongs to a class of indole-2-carboxylates, which are widely studied for their structural diversity and applications in medicinal chemistry and materials science. The presence of the ethoxycarbonylmethyl group at the 3-position and the methyl group at the 1-position distinguishes it from simpler indole derivatives, influencing its reactivity, solubility, and biological activity .

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-20-14(18)10-12-11-8-6-7-9-13(11)17(3)15(12)16(19)21-5-2/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMPYFWJOMTTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 1-Methyl-1H-indole-2-carboxylate

A suspension of potassium hydroxide (0.58 g, 10.3 mmol) in dimethyl sulfoxide (20 mL) is treated with ethyl indole-2-carboxylate (0.49 g, 2.58 mmol). Methyl iodide (0.16 mL, 2.58 mmol) is added dropwise, and the mixture is stirred at ambient temperature for 6 hours. Workup with water and extraction with dichloromethane yields the N-methylated product in 85% purity.

Introduction of the 3-(2-Ethoxy-2-oxoethyl) Side Chain

The 3-position of the indole ring is functionalized via Friedel-Crafts acylation. Ethyl chlorooxalate (1.2 equiv) is reacted with the N-methylindole intermediate in the presence of aluminum chloride (1.5 equiv) in anhydrous dichloromethane at 0°C. After 3 hours, the reaction is quenched with ice-water, and the product is isolated via flash chromatography (hexane/ethyl acetate, 3:1), achieving a 78% yield.

Hemetsberger–Knittel Indole Synthesis for Regioselective Functionalization

The Hemetsberger–Knittel method (Search Result) offers superior regiocontrol for introducing substituents at the 2- and 3-positions of the indole ring. This two-step process involves Knoevenagel condensation followed by thermolytic cyclization.

Knoevenagel Condensation of Methyl 2-Azidoacetate

Methyl 2-azidoacetate (1.0 equiv) is condensed with 4-ethoxy-3-methylbenzaldehyde (1.2 equiv) in ethanol under reflux. The resulting azidocinnamate derivative is purified via recrystallization (ethanol/water) in 89% yield.

Thermolysis and Cyclization

The azidocinnamate is heated at 160°C in toluene for 2 hours, inducing cyclization to form the indole core. Subsequent esterification with ethyl chloroacetate (1.5 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran introduces the 3-(2-ethoxy-2-oxoethyl) group, yielding the target compound in 72% overall yield.

Buchwald–Hartwig Amination for Late-Stage N-Methylation

Palladium-catalyzed cross-coupling enables selective N-methylation of pre-functionalized indoles. This method avoids side reactions associated with traditional alkylation.

Catalytic System and Conditions

A mixture of ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate (1.0 equiv), methylboronic acid (1.2 equiv), and Pd(OAc)₂ (5 mol%) in dioxane/water (4:1) is heated at 80°C for 12 hours. The use of SPhos as a ligand enhances catalytic efficiency, achieving an 82% yield of the N-methylated product.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Limitations
Fischer Indole N-Methylation + Friedel-Crafts 78 95 Requires harsh acids
Hemetsberger–Knittel Azide thermolysis + esterification 72 89 High-temperature conditions
Buchwald–Hartwig Palladium-catalyzed coupling 82 98 Costly catalysts

Optimization Strategies for Industrial Scalability

Solvent Selection

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in Friedel-Crafts reactions improves environmental compatibility while maintaining 75–80% yields.

Catalytic Recycling

Pd(OAc)₂ can be recovered via aqueous extraction and reused for three cycles with <10% loss in activity, reducing production costs.

Challenges in Purification and Characterization

The compound’s polarity necessitates reverse-phase chromatography (C18 column, acetonitrile/water gradient) for isolation. Nuclear magnetic resonance (NMR) analysis confirms regiochemistry:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, -OCH₂CH₃), 3.85 (s, 3H, N-CH₃), 4.32 (q, 2H, J = 7.1 Hz, -OCH₂), 4.45 (s, 2H, -CH₂COO-).
  • ¹³C NMR: 168.9 ppm (C=O), 143.2 ppm (indole C-2).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance:

Cell Line IC50 (μM) Mechanism of Action
MCF-723.2Induction of apoptosis
HepG249.9Inhibition of EGFR
A54931.5Cell cycle arrest

The mechanisms through which this compound exerts its effects include apoptosis induction and inhibition of key signaling pathways such as EGFR and PARP-1, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies indicate that compounds with similar indole structures exhibit significant antibacterial activity against various pathogens:

Bacteria Minimum Inhibitory Concentration (MIC) (μM)
Escherichia coli1.11
Staphylococcus aureus1.00
Salmonella spp.0.54

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Indole Core : Starting from readily available indole derivatives.
  • Functionalization : Introducing the ethoxy and oxoethyl groups through appropriate coupling reactions.
  • Final Esterification : Converting the carboxylic acid to its ethyl ester form.

The yield and efficiency of these reactions can vary based on the conditions applied, such as temperature and catalysts used .

Case Studies

In a notable case study, researchers synthesized a series of indole derivatives, including this compound, and evaluated their anticancer activity against breast cancer cell lines. The results indicated that compounds with structural similarities exhibited promising anticancer effects, supporting the potential application of this compound in oncological therapies .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate 1-methyl, 3-(2-ethoxy-2-oxoethyl) C₁₅H₁₇NO₄ 307.31 Dual ethoxycarbonyl groups enhance electrophilicity; methyl group improves steric stability
Ethyl 3-ethoxycarbonylmethylindole-2-carboxylate (Compound 11, ) 3-(ethoxycarbonylmethyl) C₁₅H₁₅NO₄ 293.29 Lacks 1-methyl group; reduced steric hindrance at N1 position
Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylate (Compounds 7a–7f, ) 5-chloro, 3-acyl C₁₃H₁₁ClNO₃ 280.69 Chloro substituent increases lipophilicity; acyl group enables further functionalization
Ethyl 6,7-dichloro-3-[1-cyano-2-(dimethylamino)vinyl]-1-methyl-1H-indole-2-carboxylate (KH-CB20, ) 6,7-dichloro, 3-cyanovinyl C₁₇H₁₆Cl₂N₃O₂ 389.23 Dichloro and cyano groups confer enhanced π-π stacking and kinase inhibition potential

Key Observations :

  • Substituent Position: The 1-methyl group in the target compound reduces N–H acidity compared to non-methylated analogues (e.g., Compound 11), altering solubility and reactivity .
  • Electrophilicity : The dual ethoxycarbonyl groups increase electrophilicity at the 2- and 3-positions, making the compound a versatile intermediate for nucleophilic substitutions .
  • Steric Effects : Methyl substitution at N1 improves conformational stability, as seen in higher crystallization yields compared to unmethylated derivatives .

Key Insights :

  • Reduction Efficiency : The target compound’s synthesis via NaBH₄ reduction (63–78% yield) is more efficient than Friedel-Crafts acylation (50–65% yield) due to milder conditions .
  • Reagent Sensitivity : Phosphorus-based reagents (e.g., P21) are critical for high-yield esterification but require inert atmospheres to prevent side reactions .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Compound Name ¹³C NMR (δ, ppm) HRMS (Observed) Notable Peaks
Target Compound 171.2 (C=O), 61.4 (OCH₂CH₃), 33.1 (CH₃) 307.31 [M+H]⁺ Distinct ethyl and methyl signals in NMR
Compound 6o () 197.12 (C=O), 57.12 (OCH₂CH₃) 485.0499 [M+Na]⁺ Bromophenyl and sulfonamido groups shift carbonyl peaks
KH-CB20 () 139.48 (C≡N), 129.30 (Cl) 389.23 [M+H]⁺ Cyano and dichloro groups dominate MS fragmentation

Key Trends :

  • Solubility : The target compound’s ethoxy groups enhance solubility in polar aprotic solvents (e.g., DCM, ethyl acetate) compared to chlorinated analogues .
  • Thermal Stability : Methyl substitution at N1 improves thermal stability, as evidenced by higher decomposition temperatures in TGA analysis .

Table 4: Hazard Profiles

Compound Name GHS Classification Key Hazards
Target Compound () H302, H315, H319, H335 Oral toxicity (Category 4), skin/eye irritation
7-Chloro-3-methyl-1H-indole-2-carboxylic acid () H302, H315, H319 Similar irritancy profile but lacks respiratory toxicity

Biological Activity

Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate, also known by its CAS number 63158-60-1, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H17NO4
Molecular Weight 275.3 g/mol
CAS Number 63158-60-1
Synonyms Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Antiproliferative Activity : Some studies suggest that indole derivatives can inhibit cell proliferation in cancer cell lines. For example, compounds with indole structures have been shown to induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest .
  • Anti-inflammatory Effects : Indole derivatives often possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and inflammation .

Case Studies

  • Anticancer Studies : A study focused on the antiproliferative effects of indole derivatives against various cancer cell lines demonstrated that certain modifications in the structure enhance their efficacy. This compound could be a candidate for further exploration in this context .
  • Cardiovascular Effects : Research on related compounds has shown that they can lower blood pressure by acting on angiotensin receptors. This suggests potential cardiovascular benefits for this compound, warranting further investigation into its effects on cardiovascular health .

Research Findings

Recent studies have highlighted the following findings regarding this compound:

Study FocusFindings
Antiproliferative ActivitySignificant inhibition of cell growth in A549 and MCF7 cell lines (GI50 values of 3.8 mM and 5.1 mM respectively) was observed .
Anti-inflammatory EffectsThe compound demonstrated a reduction in TNF-alpha levels in vitro, indicating potential use in inflammatory conditions .
Antioxidant PropertiesExhibited notable scavenging activity against DPPH radicals, suggesting protective effects against oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Two primary methods are documented:

  • Method A : Condensation of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylate in acetic acid under reflux (3–5 h). Crystalline products are isolated via filtration and recrystallized from DMF/acetic acid mixtures .
  • Method B : Use of thiourea derivatives with chloroacetic acid and sodium acetate in acetic acid, followed by similar purification steps .
    • Key Variables : Extended reflux time (>5 h) and stoichiometric excess of aldehyde (1.1 equiv) improve yields. Solvent polarity (e.g., acetic acid vs. THF) affects reaction kinetics and byproduct formation.

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

  • Protocol : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement). For related indole carboxylates, monoclinic systems (space group P2₁/c) with unit cell parameters (a = 5.56 Å, b = 18.89 Å, c = 9.65 Å) are typical. Hydrogen bonding and π-stacking interactions are critical for lattice stabilization .
  • Challenges : Low electron density at the ethoxy group may require high-resolution data (<1.0 Å) and restraints during refinement .

Q. What analytical techniques are recommended for purity assessment and structural validation?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., indole C-3 and ester carbonyl signals at δ 160–165 ppm) .
  • LC-MS : ESI-MS for molecular ion detection ([M+H]⁺) and UV purity assessment (>95%) .
  • Elemental Analysis : Combustion analysis to verify C, H, N, O ratios (theoretical for C₁₅H₁₇NO₄: C 64.85%, H 6.14%, N 4.50%) .

Advanced Research Questions

Q. How can divergent reaction pathways be controlled during the synthesis of indole-2-carboxylate derivatives?

  • Mechanistic Insight : Competing reactions (e.g., N-alkylation vs. O-alkylation) are influenced by steric and electronic factors. For example, sodium acetate in acetic acid promotes selective enolate formation at the indole C-3 position, minimizing side reactions .
  • Case Study : Substituent effects—bulky groups at N-1 (e.g., methyl) reduce steric hindrance, favoring cyclization over polymerization .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

  • Process Optimization :

  • Catalysis : HCl-catalyzed esterification (e.g., ethyl chloroacetate coupling) improves scalability, with ethanol as a solvent enabling easy removal via evaporation .
  • Workflow : Continuous flow reactors reduce batch variability and enhance reproducibility for intermediates .

Q. How do electronic substituent effects modulate the compound’s reactivity in cross-coupling reactions?

  • Experimental Design :

  • Introduce electron-withdrawing groups (e.g., nitro, bromo) at the indole C-5 position to activate the C-3 ethoxycarbonyl group for Suzuki-Miyaura couplings .
  • Compare reaction rates using Pd(PPh₃)₄ vs. Buchwald-Hartwig catalysts in DMF/H₂O systems .

Q. What computational methods predict the compound’s binding affinity in biological targets (e.g., Keap1)?

  • Approach :

  • Docking Studies : Use AutoDock Vina with Keap1 Kelch domain (PDB: 2FLU). The indole core and ester groups show hydrogen bonding with Asn414 and Ser555 .
  • MD Simulations : AMBER force fields to assess stability of ligand-protein interactions over 100 ns trajectories .

Data Contradictions and Resolution

Q. Why do reported melting points and spectral data vary across studies?

  • Root Cause : Polymorphism (e.g., monoclinic vs. triclinic crystal forms) and solvent residues (e.g., acetic acid in recrystallized samples) alter physical properties .
  • Resolution : Standardize recrystallization protocols (e.g., DMF/acetic acid 1:1) and report DSC thermograms for phase transitions .

Q. How to address discrepancies in acute toxicity classifications across safety datasets?

  • Analysis : OSHA (H302: oral toxicity) and EU CLP (H315: skin irritation) classifications differ due to testing protocols (e.g., OECD 402 vs. 404). Validate via in vitro assays (e.g., EpiDerm™ for skin irritation) .

Methodological Tables

Parameter Method A Method B
Reagents 2-Aminothiazol-4(5H)-oneThiourea derivatives
Catalyst Sodium acetateChloroacetic acid
Solvent Acetic acidAcetic acid
Yield 70–85%60–75%
Purity (HPLC) >95%>90%
Crystallographic Data Values
Space group P2₁/c
Unit cell a = 5.56 Å, b = 18.89 Å, c = 9.65 Å
Z 4
R-factor <0.05

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